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Introduction
GLPG1837 is a potent, orally bioavailable potentiator of the Cystic Fibrosis Transmembrane

Conductance Regulator (CFTR) protein.[1] It is an investigational compound developed for the

treatment of cystic fibrosis (CF), a genetic disorder caused by mutations in the CFTR gene.[1]

GLPG1837 has been shown to enhance the channel gating of various CFTR mutants, thereby

increasing chloride ion transport across the cell membrane. This document provides detailed

application notes and protocols for the use of GLPG1837 in patch-clamp electrophysiology

studies to characterize its effects on CFTR channel function.

Patch-clamp electrophysiology is a powerful technique that allows for the direct measurement

of ion channel activity with high temporal and voltage resolution. It is the gold standard for

characterizing the effects of compounds like GLPG1837 on the biophysical properties of CFTR,

including channel conductance and open probability.

Mechanism of Action
GLPG1837 acts as a CFTR potentiator, meaning it increases the open probability (Po) of the

CFTR channel, leading to increased chloride transport.[2] Mechanistic studies have revealed

that GLPG1837 shares a common mechanism of action with the approved CFTR potentiator,

ivacaftor (VX-770).[3] It is believed to bind to a site on the CFTR protein that is distinct from the

ATP-binding sites and allosterically modulates channel gating.[3] This action is independent of
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nucleotide-binding domain (NBD) dimerization and ATP hydrolysis, which are critical steps in

the normal gating cycle of CFTR.[3] Evidence suggests that GLPG1837 and ivacaftor may

compete for the same or overlapping binding site within the transmembrane domains of CFTR.

[2][3][4][5]

The potentiation of CFTR by GLPG1837 is state-dependent, with a higher affinity for the open

state of the channel.[1][3] This is consistent with a classic allosteric modulation mechanism

where the binding of the potentiator stabilizes the open conformation of the channel, thereby

increasing the time it spends in a conductive state.

Data Presentation
The following tables summarize the quantitative data on the effect of GLPG1837 on various

CFTR mutants as determined by patch-clamp and related electrophysiological assays.

Table 1: Potency (EC₅₀) of GLPG1837 on Different CFTR Mutants
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CFTR Mutant Cell Line Assay Type EC₅₀ (µM) Reference

Wild-Type (WT) CHO
Macroscopic

Patch-Clamp
0.23 ± 0.12 [6]

G551D HEK293
YFP Halide

Assay
0.339 [7]

G551D CHO
Macroscopic

Patch-Clamp

0.47 ± 0.02 (in

presence of

dPATP)

[6]

F508del CFBE41o-
YFP Halide

Assay
0.003 [7]

D924E CHO
Macroscopic

Patch-Clamp
0.71 ± 0.07 [8]

D924N CHO
Macroscopic

Patch-Clamp
2.29 ± 0.78 [8]

N1138L/G551D CHO
Macroscopic

Patch-Clamp
0.08 ± 0.02 [9]

N1138F/G551D CHO
Macroscopic

Patch-Clamp
0.16 ± 0.05 [9]

N1138Y/G551D CHO
Macroscopic

Patch-Clamp
0.40 ± 0.10 [9]

S1141K/G551D CHO
Macroscopic

Patch-Clamp
0.26 ± 0.02 [9]

S1141R/G551D CHO
Macroscopic

Patch-Clamp
0.51 ± 0.13 [9]

S1141T/G551D CHO
Macroscopic

Patch-Clamp
1.74 ± 0.31 [9]

Table 2: Efficacy of GLPG1837 on CFTR Mutants (Fold-Increase in Current)
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CFTR Mutant
GLPG1837
Concentration

Fold-Increase in
Macroscopic
Current (mean ±
SEM)

Reference

G551D 3 µM 19.85 ± 0.94 [6]

G551D 20 µM (saturating) 35.62 ± 5.42 [6]

G551D (in presence

of 20 µM dPATP)
Dose-dependent

Further potentiation

observed
[6]

Experimental Protocols
This section provides detailed protocols for cell culture, solutions, and whole-cell patch-clamp

recording to study the effects of GLPG1837 on CFTR.

Cell Culture and Transfection
HEK293 cells are a suitable expression system for exogenous CFTR and are commonly used

in patch-clamp studies.

Cell Line: Human Embryonic Kidney (HEK293) cells.

Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10%

Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO₂.

Passaging: Passage cells every 2-3 days when they reach 80-90% confluency.

Transfection:

Plate HEK293 cells onto glass coverslips in a 35 mm dish at a density that will result in 50-

70% confluency on the day of transfection.

Transfect cells with a plasmid encoding the desired human CFTR mutant and a

fluorescent reporter gene (e.g., GFP) using a suitable transfection reagent according to

the manufacturer's protocol.
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Incubate the cells for 24-48 hours post-transfection to allow for sufficient protein

expression before performing patch-clamp experiments. For temperature-sensitive

mutants like F508del, an incubation at a lower temperature (e.g., 27°C) for 16-24 hours

can increase membrane expression.

Solutions for Whole-Cell Patch-Clamp Recording
Extracellular (Bath) Solution:

Component Concentration (mM)

NaCl 145

KCl 4

CaCl₂ 1

MgCl₂ 1

HEPES 10

Glucose 10

Adjust pH to 7.4 with NaOH. Adjust osmolarity to ~310 mOsm with sucrose.

Intracellular (Pipette) Solution:

Component Concentration (mM)

CsCl 140

MgCl₂ 2

EGTA 10

HEPES 10

Mg-ATP 3-5

GTP-Tris 0.2
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Adjust pH to 7.2 with CsOH. Adjust osmolarity to ~290 mOsm with sucrose. Aliquot and store at

-20°C. Thaw and add Mg-ATP and GTP fresh on the day of the experiment.

Stock Solutions:

GLPG1837: Prepare a 10 mM stock solution in dimethyl sulfoxide (DMSO). Store at -20°C.

Dilute to the final desired concentration in the extracellular solution on the day of the

experiment. The final DMSO concentration should not exceed 0.1%.

Forskolin (FSK): Prepare a 10 mM stock solution in DMSO. Store at -20°C. Forskolin is used

to activate adenylyl cyclase, increase intracellular cAMP, and thereby activate CFTR through

PKA-dependent phosphorylation.

Genistein (Gst): Prepare a 50 mM stock solution in DMSO. Store at -20°C. Genistein is a

general tyrosine kinase inhibitor that can also directly potentiate CFTR.

CFTRinh-172: Prepare a 10 mM stock solution in DMSO. Store at -20°C. This is a specific

inhibitor of CFTR and can be used to confirm that the measured currents are mediated by

CFTR.

Whole-Cell Patch-Clamp Protocol
Pipette Preparation: Pull borosilicate glass capillaries to a resistance of 3-5 MΩ when filled

with the intracellular solution.

Cell Visualization: Place a coverslip with transfected cells in the recording chamber on the

stage of an inverted microscope. Perfuse the chamber with the extracellular solution.

Gigaohm Seal Formation: Approach a fluorescently labeled (e.g., GFP-positive) cell with the

patch pipette while applying slight positive pressure. Once the pipette touches the cell

membrane, release the positive pressure to facilitate the formation of a high-resistance (GΩ)

seal.

Whole-Cell Configuration: Apply a brief pulse of suction to rupture the cell membrane under

the pipette tip to achieve the whole-cell configuration. This allows for electrical access to the

entire cell and control of the intracellular environment.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 11 Tech Support

https://www.benchchem.com/product/b607657?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b607657?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Voltage-Clamp Protocol:

Set the amplifier to voltage-clamp mode.

Hold the membrane potential at -40 mV.

To elicit CFTR currents, apply a voltage-step protocol. A typical protocol consists of

stepping the membrane potential from a holding potential of -40 mV to a range of test

potentials from -100 mV to +100 mV in 20 mV increments for 400 ms.

Data Acquisition:

Record currents before and after the application of activating agents.

First, establish a stable baseline recording in the extracellular solution.

Activate CFTR by perfusing the chamber with an extracellular solution containing an

activator cocktail, typically 10 µM Forskolin and 30-50 µM Genistein. Wait until the current

reaches a stable, activated level.

GLPG1837 Application:

Once a stable activated CFTR current is established, perfuse the chamber with the

extracellular solution containing the desired concentration of GLPG1837 in the continued

presence of the activator cocktail.

Record the current until a new steady-state is reached to determine the potentiating effect

of GLPG1837.

To determine the dose-response relationship, apply increasing concentrations of

GLPG1837.

Washout and Inhibition:

To assess the reversibility of the GLPG1837 effect, wash out the compound by perfusing

with the activator-containing extracellular solution.
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At the end of the experiment, apply the CFTR-specific inhibitor, CFTRinh-172 (10 µM), to

confirm that the measured current is mediated by CFTR.
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Caption: Proposed mechanism of GLPG1837 action on the CFTR channel.

Experimental Workflow for Patch-Clamp Study
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Caption: General workflow for a patch-clamp experiment with GLPG1837.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 11 / 11 Tech Support

https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b607657?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b607657?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

